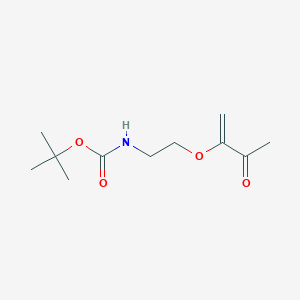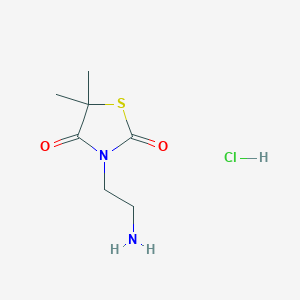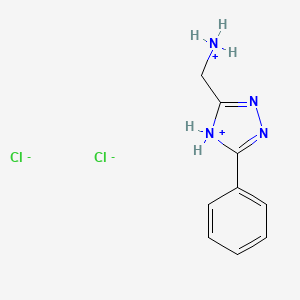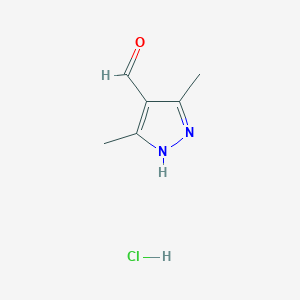
5-Methyl-2,4-oxazolidinedione
Übersicht
Beschreibung
5-Methyl-2,4-oxazolidinedione is a heterocyclic organic compound with the molecular formula C4H5NO3 It belongs to the class of oxazolidinediones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,4-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of amino acids with carbon dioxide under specific conditions. The Fuchs-Farthing method, reported in 1922, remains a practical approach for preparing this compound . Additionally, multicomponent reactions involving 1,2-amino alcohols have been explored for the synthesis of functionalized oxazolidines .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems, such as binuclear tridentate copper (I) complexes, to facilitate the synthesis under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2,4-oxazolidinedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different oxazolidinone derivatives.
Substitution: Substitution reactions, particularly with nucleophiles, are common.
Common Reagents and Conditions: Reagents such as formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts are frequently used in reactions involving this compound . Conditions often include mild temperatures and specific pH levels to optimize reaction efficiency.
Major Products: The major products formed from these reactions include functionalized oxazolidines and other derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,4-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-2,4-oxazolidinedione involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it reduces T-type calcium currents in thalamic neurons, inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus . This results in the dampening of abnormal thalamocortical rhythmicity, which is associated with absence seizures.
Vergleich Mit ähnlichen Verbindungen
Paramethadione: An oxazolidinedione anticonvulsant similar to 5-Methyl-2,4-oxazolidinedione, used for controlling absence seizures.
Trimethadione: Another anticonvulsant in the same class, known for its use in treating epilepsy.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity
Eigenschaften
IUPAC Name |
5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUWSWHUXAKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437388 | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27770-23-6 | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027770236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2,4-oxazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2,4-OXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SD57S5YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7943029.png)


![Tert-butyl 4-[(2-methoxy-2-oxoethyl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B7943061.png)




![Methyl 3-hydroxy-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoate](/img/structure/B7943114.png)
![tert-butyl N-[3-methyl-1-[(4-methylphenyl)methylsulfonyl]butyl]carbamate](/img/structure/B7943115.png)



![4-[1-(4-Fluorophenyl)tetrazol-5-yl]piperidine](/img/structure/B7943138.png)
